

Spectroscopic Data of 7-Fluoroquinolone Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 7-Fluoroquinoline

Cat. No.: B188112

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Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for a representative 7-fluoroquinolone derivative. Due to the limited availability of complete, publicly accessible spectroscopic data for the parent **7-fluoroquinoline**, this document utilizes data for a substituted analog as a case study to illustrate the principles of its characterization. The information presented is intended for researchers, scientists, and professionals in drug development involved in the synthesis and analysis of quinolone-based compounds.

Representative Compound: A Substituted 7-Fluoroquinolone

The data presented in this guide corresponds to a derivative of 7-fluoroquinolone, which incorporates additional substitutions to the core structure. The analysis of such derivatives provides valuable insight into the spectroscopic characteristics of the 7-fluoroquinolone scaffold.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for the representative 7-fluoroquinolone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
Data not available in search results	

Note: Specific peak assignments and coupling constants for a representative 7-fluoroquinolone derivative were not explicitly available in the provided search results. The tables are structured for the inclusion of such data when available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
3208-2983	O-H stretching (carboxylic acid)[1]
1704	C=O stretching (carboxylic acid)[1]
1613	C=O stretching (pyridone)[1]
1582-1542	C=C stretching (aromatic)[1]
1299-1088	C-O stretching (carboxylic acid)[1]
1036	C-F stretching (aromatic)[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Table 4: Mass Spectrometry Data

m/z	Interpretation
Data not available in search results	Molecular Ion (M ⁺)
Data not available in search results	Fragment Ions

Note: Specific m/z values for a representative 7-fluoroquinolone derivative were not explicitly available in the provided search results. The table is structured for the inclusion of such data when available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of the 7-fluoroquinolone derivative for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube using a pipette with a filter to remove any particulate matter.

2. Data Acquisition:

- The ^1H and ^{13}C NMR spectra are recorded on a spectrometer, for instance, a JEOL GSX 400 spectrometer.
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Grind a small amount of the solid 7-fluoroquinolone derivative with dry potassium bromide (KBr) in a mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

- Record the IR spectrum using an FTIR spectrometer, such as a JASCO-FTIR 460.
- The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

1. Sample Preparation:

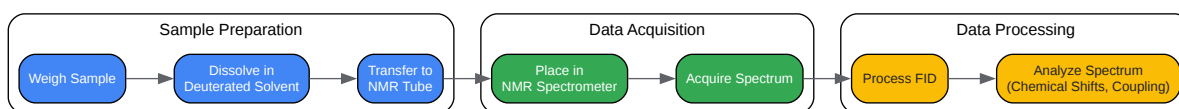
- Prepare a dilute solution of the 7-fluoroquinolone derivative in a suitable volatile solvent.

2. Data Acquisition:

- Introduce the sample into the mass spectrometer, for example, a Shimadzu GC MS QP 5000.
- The mass spectrum is recorded, showing the molecular ion and fragment ions.

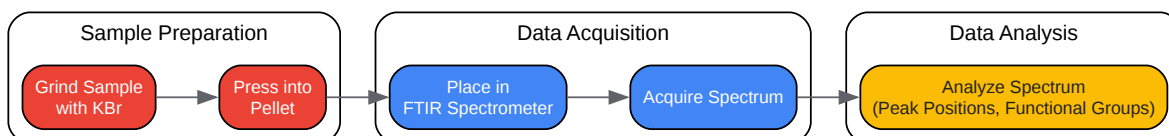
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



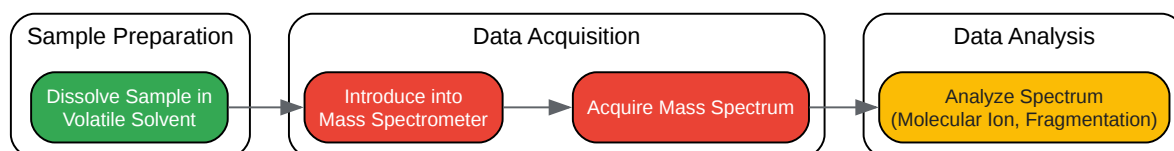
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Figure 1. General workflow for NMR spectroscopy.



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Figure 2. General workflow for IR spectroscopy.



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Figure 3. General workflow for Mass Spectrometry.

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References

- 1. mdpi.com [mdpi.com]
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